molecular formula C13H11NO B8271275 3-(3-Acetylphenyl)pyridine CAS No. 171092-38-9

3-(3-Acetylphenyl)pyridine

Cat. No.: B8271275
CAS No.: 171092-38-9
M. Wt: 197.23 g/mol
InChI Key: UDAUYQQCKXJZEQ-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)pyridine is a pyridine derivative featuring a phenyl ring substituted with an acetyl group at the meta position, linked to the pyridine core.

Properties

CAS No.

171092-38-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(3-pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3

InChI Key

UDAUYQQCKXJZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and selectivity of pyridine derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis with key analogues:

Compound Substituents Key Interactions Ki/IC50 Selectivity (LSD1 vs. MAO-B)
3-(3-Acetylphenyl)pyridine 3-Acetylphenyl on pyridine Hypothetical: Acetyl may induce steric hindrance or electronic effects. N/A N/A
Compound 17 4-Cyanophenyl, methyl (R6) Methyl interacts with Phe538, Val333, Met332; pyridine binds FAD and Tyr761. 29 nM >640-fold
Compound 2 Piperidin-4-ylmethyl, phenyl Piperidine forms H-bond with Asp555; phenyl enhances LSD1 affinity. 62 nM >1,500-fold
Compound 43 -NH- linker (vs. -O-) Reduced activity due to destabilized binding. 1.2 μM Not reported
2-Acetyl-3-fluoropyridine Acetyl, fluorine on pyridine Fluorine enhances electronegativity; acetyl may sterically hinder binding. N/A N/A

Key Observations :

  • Steric Effects : Larger substituents (e.g., ethyl, isopropyl) reduce activity due to clashes with residues like Met332 . The acetyl group in 3-(3-Acetylphenyl)pyridine may similarly hinder binding unless accommodated by the target’s active site.
  • Linker Importance : Ether (-O-) linkers (as in compound 17) are critical for stability and activity; replacing with -NH- (compound 43) reduces potency by 40-fold .

Enzyme Selectivity and Mechanism

Compounds with basic amine groups (e.g., piperidine in compound 2) exhibit high LSD1 selectivity over monoamine oxidases (MAO-A/B) due to interactions with Asp555 . However, 3-(3-Acetylphenyl)pyridine lacks such amines, suggesting reduced LSD1 affinity unless the acetylphenyl group compensates via hydrophobic interactions. For example:

  • MAO-B Selectivity : Bulky substituents (e.g., -OCF₃ in compound 22) improve LSD1 selectivity by avoiding MAO-B’s narrower active site . The acetyl group’s size may similarly exclude MAO-B binding.
  • Competitive Inhibition : Pyridine derivatives like compound 5 compete with H3K4 peptides for LSD1 binding . 3-(3-Acetylphenyl)pyridine’s acetyl group may mimic peptide motifs, though this requires validation.

Cellular Activity and Therapeutic Potential

LSD1 inhibitors like compound 17 increase H3K4 methylation in leukemia cells (MV4-11) with EC₅₀ values as low as 280 nM . Without a basic amine, 3-(3-Acetylphenyl)pyridine may lack cellular penetration or target engagement, unless conjugated with cell-penetrating moieties.

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